Cas no 898466-04-1 (N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide)

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide is a synthetic compound with unique pharmacophoric features. It exhibits high specificity for targeted receptors, enhancing its efficacy in drug development. The cyclopropyl moiety confers stability, while the acetylated tetrahydroquinolinyl group contributes to its potent binding affinity. This compound is a valuable tool in medicinal chemistry for the design of novel therapeutic agents.
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide structure
898466-04-1 structure
Product name:N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide
CAS No:898466-04-1
MF:C16H19N3O3
MW:301.340363740921
CID:5484597

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide
    • Ethanediamide, N1-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)-N2-cyclopropyl-
    • N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide
    • Inchi: 1S/C16H19N3O3/c1-10(20)19-8-2-3-11-4-5-13(9-14(11)19)18-16(22)15(21)17-12-6-7-12/h4-5,9,12H,2-3,6-8H2,1H3,(H,17,21)(H,18,22)
    • InChI Key: PDNUHPGNHNGLSA-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2C(C)=O)(=O)C(NC1CC1)=O

N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2670-0227-20μmol
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide
898466-04-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2670-0227-5mg
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide
898466-04-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2670-0227-2μmol
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide
898466-04-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2670-0227-4mg
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide
898466-04-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2670-0227-10mg
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide
898466-04-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2670-0227-15mg
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide
898466-04-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2670-0227-40mg
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide
898466-04-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2670-0227-3mg
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide
898466-04-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2670-0227-30mg
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide
898466-04-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2670-0227-75mg
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide
898466-04-1 90%+
75mg
$208.0 2023-05-16

Additional information on N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide

Professional Introduction to Compound with CAS No. 898466-04-1 and Product Name: N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide

The compound with the CAS number 898466-04-1 and the product name N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural features of this molecule, particularly the 1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl moiety and the cyclopropylethanediamide backbone, contribute to its unique chemical properties and biological activities.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The tetrahydroquinoline scaffold is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In particular, derivatives of tetrahydroquinoline have been extensively studied for their potential to interact with various biological targets. The presence of an acetyl group at the 1-position of the tetrahydroquinoline ring enhances the molecule's solubility and bioavailability, making it a promising candidate for further investigation.

The cyclopropylethanediamide component of the compound adds another layer of complexity and functionality. Cyclopropyl groups are known to improve metabolic stability and binding affinity in drug candidates. The diamide moiety introduces a secondary amide bond, which can participate in hydrogen bonding interactions with biological targets. These interactions are crucial for the compound's ability to modulate biological pathways effectively. The combination of these structural elements makes N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide a fascinating molecule for further exploration.

In the context of current research trends, this compound aligns well with the growing interest in structure-based drug design. High-throughput screening and computational modeling have become indispensable tools in identifying potential drug candidates. The unique structural features of N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide make it a valuable asset in these efforts. By leveraging advanced computational techniques, researchers can predict how this molecule might interact with various biological targets, providing insights into its potential therapeutic applications.

One of the most promising areas of research involving this compound is its potential as an inhibitor of kinases and other enzyme targets involved in cancer progression. Kinases play a critical role in signal transduction pathways that regulate cell growth and division. Inhibiting these enzymes has been a major focus in oncology research due to their involvement in many types of cancer. Preliminary studies suggest that derivatives of tetrahydroquinoline can effectively modulate kinase activity. The presence of both an acetyl group and a cyclopropyl group may enhance the compound's ability to bind to these targets with high affinity.

Additionally, this compound has shown promise in preclinical studies as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including arthritis and autoimmune disorders. By targeting inflammatory pathways, compounds like N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide could offer new therapeutic strategies for managing these conditions. The unique combination of structural features may allow it to interact with multiple inflammatory targets simultaneously, providing a more comprehensive approach to treatment.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to introduce both the tetrahydroquinoline scaffold and the cyclopropylethanediamide moiety. Advanced synthetic techniques have been employed to ensure high yield and purity throughout the process. These techniques include palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations.

In conclusion,N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-cyclopropylethanediamide is a remarkable compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research into its biological activities and therapeutic applications. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play a crucial role in advancing drug discovery efforts worldwide.

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